![molecular formula C9H15NO2 B14668163 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile CAS No. 41988-13-0](/img/structure/B14668163.png)
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is an organic compound with the molecular formula C9H15NO2. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile typically involves the reaction of 3-ethyloxetan-3-ylmethanol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetane oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-oxetanemethanol: Similar structure but lacks the nitrile group.
3-Ethyl-3-(methacryloyloxy)methyloxetane: Contains a methacrylate group instead of a nitrile group.
3,3’-[Oxybis(methylene)]bis[3-ethyloxetane]: Contains two oxetane rings linked by an oxygen bridge.
Uniqueness
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
41988-13-0 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-[(3-ethyloxetan-3-yl)methoxy]propanenitrile |
InChI |
InChI=1S/C9H15NO2/c1-2-9(7-12-8-9)6-11-5-3-4-10/h2-3,5-8H2,1H3 |
Clave InChI |
CJOQVMZQXGBVQS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


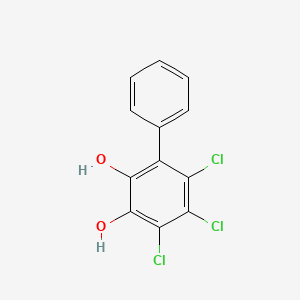
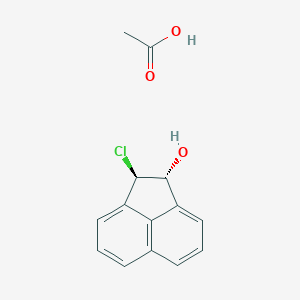
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
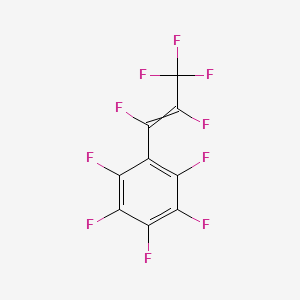
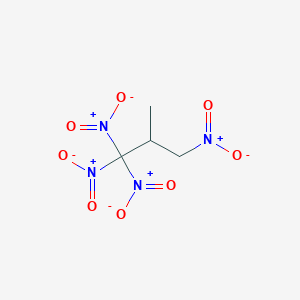
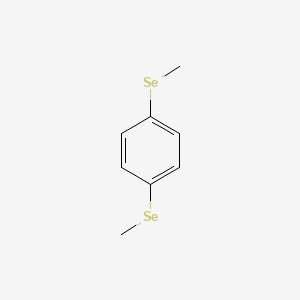
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
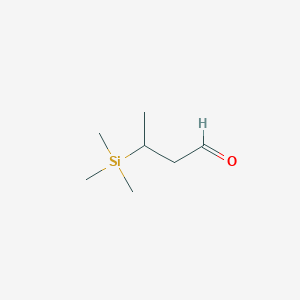
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
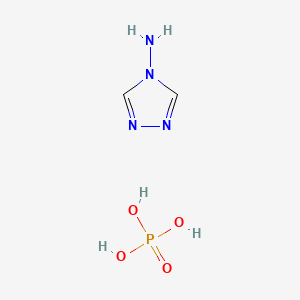

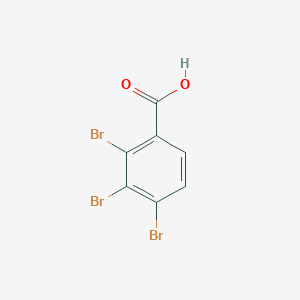
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
